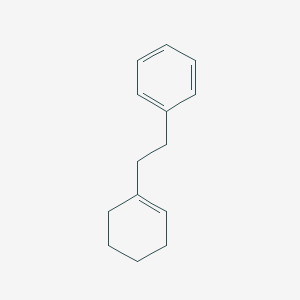

2-(cyclohexen-1-yl)ethylbenzene

Description

2-(Cyclohexen-1-yl)ethylbenzene is an aromatic compound comprising a benzene ring linked via an ethyl group to a cyclohexene moiety. Its structure combines the rigidity of the benzene ring with the partial unsaturation of the cyclohexene ring, conferring unique physicochemical properties. The cyclohexenylethyl group is a recurring motif in bioactive molecules, often associated with insecticidal or pharmacological activities .

Propriétés

Numéro CAS |

15232-90-3 |

|---|---|

Formule moléculaire |

C14H18 |

Poids moléculaire |

186.29 g/mol |

Nom IUPAC |

2-(cyclohexen-1-yl)ethylbenzene |

InChI |

InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-9H,2,5-6,10-12H2 |

Clé InChI |

APWDPJUVRJERLI-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CCC2=CC=CC=C2 |

SMILES canonique |

C1CCC(=CC1)CCC2=CC=CC=C2 |

Autres numéros CAS |

15232-90-3 |

Synonymes |

2-(1-cyclohexenyl)ethylbenzene |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize 2-(cyclohexen-1-yl)ethylbenzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclohex-1-en-1-yl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl chloride to form the desired compound.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 2-(cyclohex-1-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of 2-(cyclohexen-1-yl)ethylbenzene typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-(cyclohexen-1-yl)ethylbenzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, leading to the formation of [2-(cyclohexyl)ethyl]benzene.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed:

Oxidation: Cyclohex-1-en-1-yl ethyl ketone or cyclohex-1-en-1-yl acetic acid.

Reduction: [2-(Cyclohexyl)ethyl]benzene.

Substitution: Brominated derivatives of 2-(cyclohexen-1-yl)ethylbenzene.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: 2-(cyclohexen-1-yl)ethylbenzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

Polymer Production: It is used in the production of specialty polymers and resins, where its structural properties impart desirable characteristics to the final product.

Mécanisme D'action

The mechanism by which 2-(cyclohexen-1-yl)ethylbenzene exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Variations

Key structural analogues and their distinguishing features are summarized below:

Physicochemical Properties

- Lipophilicity : The cyclohexene moiety increases lipophilicity compared to ethylbenzene, enhancing membrane permeability in bioactive compounds .

- Boiling Points : Ethylbenzene (boiling point 136°C) lacks the cyclohexene ring, resulting in lower molecular weight and volatility compared to 2-(cyclohexen-1-yl)ethylbenzene (predicted higher boiling point due to larger size).

- Solubility: Sulfonamide derivatives (e.g., C₁₅H₂₀FNO₃S) exhibit improved water solubility compared to the parent hydrocarbon due to polar sulfonamide and methoxy groups .

Toxicological and Environmental Profiles

- Ethylbenzene : Documented human exposure risks include respiratory irritation and neurotoxicity; environmental persistence due to slow degradation .

- Cyclohexenylethyl Derivatives: Limited toxicity data available, but structural complexity may reduce volatility and bioaccumulation compared to ethylbenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.